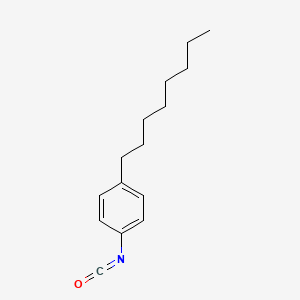

4-Octylphenyl isocyanate

Description

Significance of Isocyanates in Contemporary Organic Synthesis and Polymer Science

Isocyanates are a class of highly reactive organic compounds characterized by the functional group R−N=C=O. wikipedia.org Their reactivity makes them valuable intermediates in a wide array of chemical transformations and industrial applications. researchgate.netrsc.org The electrophilic nature of the isocyanate group allows it to readily react with various nucleophiles, including alcohols, amines, and water. wikipedia.org

This reactivity is fundamental to their extensive use in polymer science. The reaction of diisocyanates with polyols (compounds with multiple alcohol groups) is the basis for the production of polyurethanes, a versatile class of polymers. wikipedia.orgresearchgate.net Polyurethanes are found in a vast range of products, from flexible and rigid foams used in furniture and insulation to durable elastomers, coatings, and adhesives. researchgate.netyoutube.com The global market for diisocyanates is substantial, with methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being the most produced. wikipedia.org

In organic synthesis, isocyanates are crucial building blocks for the creation of a diverse range of compounds. rsc.org Their reaction with:

Alcohols forms carbamates (urethanes). researchgate.net

Amines yields ureas. wikipedia.org

Water leads to the formation of an amine and carbon dioxide, a reaction utilized in the production of polyurethane foams where the CO2 acts as a blowing agent. wikipedia.org

Furthermore, isocyanates participate in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. This has significant applications in combinatorial chemistry and drug discovery for creating libraries of diverse molecules. rsc.org

Academic Relevance and Research Trajectories of 4-Octylphenyl Isocyanate

The research interest in this compound stems from its specific chemical structure, which combines the reactive isocyanate group with a long, nonpolar octyl chain. vulcanchem.com This dual functionality makes it a useful reagent in specialized areas of chemical research.

One documented application is in the synthesis of biochemical derivatives. evitachem.com For instance, it has been used as a reagent in the preparation of 2,5-dideoxystreptamine (B1253846) derivatives. vulcanchem.com Its lipophilic nature, conferred by the octyl group, is a key feature in this context. vulcanchem.com

Additionally, this compound finds use in proteomics research for labeling proteins. evitachem.com It can also be employed to modify surfaces for biological assays. evitachem.com The isocyanate group provides a reactive handle for covalent attachment to biological molecules or surfaces, while the octyl group can influence the interaction of the modified entity with its environment, for example, by increasing its hydrophobicity.

The compound also serves as an intermediate in the synthesis of other organic molecules and materials. chembk.com It is used to create soft polyurethane materials and coatings, where the octyl group can be leveraged to modify the properties of the final polymer. chembk.com Another application is as a component in lubricating oil additives and antioxidants. chembk.com

Historical Context of Aromatic Isocyanate Chemistry

The history of isocyanate chemistry began in 1848 with the discovery of these compounds by Wurtz. rsc.orgbeilstein-journals.org The most common industrial method for synthesizing isocyanates, particularly aromatic isocyanates like MDI and TDI, involves the reaction of primary amines with phosgene (B1210022) (COCl2), a process known as phosgenation. wikipedia.orgresearchgate.net This method proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org

The development of polyurethane technology in 1937 marked a significant milestone, leading to a rapid expansion in the use of isocyanates during World War II. mdpi.com Polyurethane coatings were initially used for impregnating paper and creating mustard gas-resistant clothing, as well as for high-gloss aircraft finishes. mdpi.com

Due to the hazardous nature of phosgene, significant research has been dedicated to developing alternative, non-phosgene routes for isocyanate synthesis. beilstein-journals.orguniversiteitleiden.nl These alternative methods include the Curtius, Hofmann, and Lossen rearrangements, which have been used for specific applications. beilstein-journals.org Another area of active research is the catalytic carbonylation of nitro compounds, which presents a more environmentally friendly pathway to aromatic isocyanates. beilstein-journals.orguniversiteitleiden.nl

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13-17/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSTXKYJDXPWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395256 | |

| Record name | 4-Octylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69342-46-7 | |

| Record name | 1-Isocyanato-4-octylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69342-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69342-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Octylphenyl Isocyanate

Fundamental Reaction Pathways of the Isocyanate Group

The chemical behavior of 4-octylphenyl isocyanate is characterized by several fundamental reaction pathways, including nucleophilic additions, cycloadditions, and polymerization reactions. These reactions are central to its application in the synthesis of a wide array of organic compounds and polymeric materials.

Nucleophilic Addition Reactions.evitachem.comvulcanchem.comvaia.comresearchgate.netnumberanalytics.com

Nucleophilic addition represents the most common reaction pathway for isocyanates. evitachem.comvulcanchem.com The electron-deficient carbon atom of the isocyanate group is susceptible to attack by various nucleophiles, leading to the formation of a variety of functional groups. numberanalytics.com

The reaction of this compound with alcohols, a process known as alcoholysis, yields N-aryl carbamates, commonly referred to as urethanes. vaia.comkuleuven.beepo.org This reaction is of paramount importance in the production of polyurethanes. kuleuven.besemanticscholar.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. semanticscholar.org

Kinetic and mechanistic studies on the alcoholysis of phenyl isocyanate have provided insights applicable to this compound. Research has shown that the reaction can proceed through a multimolecular mechanism, where the alcohol can act as both a nucleophile and a proton-transfer agent, often involving alcohol clusters. kuleuven.be The reaction rate can be influenced by the concentration of the alcohol, with higher concentrations leading to the formation of alcohol polymers that are more reactive than monomers. kuleuven.be

In studies involving phenyl isocyanate and 1-propanol, it was found that in the presence of excess isocyanate, a two-step mechanism could be at play, with allophanate (B1242929) acting as an intermediate. researchgate.netnih.gov The activation energies for both alcohol and isocyanate excess reactions were found to be lower than that of the stoichiometric reaction. researchgate.netnih.gov

Table 1: Mechanistic Details of Urethane (B1682113) Formation

| Reactant Conditions | Proposed Intermediate | Key Mechanistic Feature |

| Alcohol Excess | Hydrogen-bonded alcohol associate | Multimolecular intervention of alcohols. kuleuven.be |

| Isocyanate Excess | Allophanate | Two-step mechanism via a six-centered transition state. researchgate.netnih.gov |

| Stoichiometric Ratio | Direct reaction | Second-order kinetics. researchgate.net |

The reaction between this compound and amines, or aminolysis, results in the formation of substituted ureas. commonorganicchemistry.com This reaction is typically rapid and can be performed in various solvents like DMF, THF, or DCM at room temperature without the need for a base. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.

The formation of ureas can also occur through the reaction of an isocyanate with water, which initially forms a carbamic acid that then decarboxylates to yield an amine. researchgate.net This newly formed amine can then react with another isocyanate molecule to produce a urea (B33335) linkage. researchgate.net Hindered trisubstituted ureas can also serve as masked isocyanates, liberating an isocyanate under neutral conditions to react with nucleophiles. nih.gov

Table 2: Common Methods for Urea Formation from Isocyanates

| Reactants | Conditions | Key Features |

| Isocyanate + Amine | Suitable solvent (e.g., DMF, THF, DCM), Room Temperature | Simple, no base required. commonorganicchemistry.com |

| Isocyanate + Water | - | In-situ amine formation followed by reaction with isocyanate. researchgate.net |

| Hindered Trisubstituted Urea + Nucleophile | Neutral conditions | Urea acts as a masked isocyanate. nih.gov |

The addition of thiols to this compound, a reaction known as thiolysis, produces thiocarbamates. researchgate.net This reaction is considered a "click reaction" due to its efficiency, selectivity, and speed. upc.edu The synthesis of S-alkyl (or aryl) thiocarbamates from isocyanates and thiols can often be achieved under catalyst- and solvent-free conditions, highlighting the operational simplicity and mild reaction conditions of this protocol. researchgate.net

The reaction mechanism involves the nucleophilic addition of the sulfur atom of the thiol to the isocyanate carbon. upc.edu This process is generally less prone to the side reactions that can be observed in the synthesis of their oxygen analogs, urethanes. upc.edu

Cycloaddition Reactions Involving Aromatic Isocyanates.nih.govthieme-connect.com

Aromatic isocyanates, such as this compound, can participate in cycloaddition reactions. nih.govthieme-connect.com These reactions are valuable for the construction of heterocyclic compounds. chinesechemsoc.org For instance, iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with isocyanates can produce 2-pyridones. nih.gov In such reactions, aromatic isocyanates have been observed to react smoothly, with electron-donating substituents on the aromatic ring enhancing the reactivity. nih.gov

The mechanism of cycloaddition can vary depending on the reactants and conditions. For example, the reaction of nitrones with isocyanates can proceed through either a concerted or a stepwise mechanism, influenced by the polarity of the solvent. acs.org

Oligomerization and Polymerization of Isocyanates.nih.govresearchgate.net

Under certain conditions, isocyanates can react with themselves to form oligomers and polymers. nih.gov A common example is the trimerization of isocyanates to form isocyanurates, which are stable six-membered rings. researchgate.net This reaction can be used to create well-defined polymer networks. researchgate.net

The polymerization of isocyanates can also occur in the presence of water, where the initial reaction forms an amine that can then react with other isocyanate molecules to form polyureas. nih.gov This process is relevant in situations where isocyanates are exposed to physiological conditions. nih.gov The polymerization of isocyanate-functional monomers can also be achieved through controlled radical polymerizations to create polymers with highly reactive side chains. usm.edu

Kinetic and Mechanistic Studies on this compound Reactions

Understanding the kinetics and mechanisms of isocyanate reactions is crucial for controlling industrial processes and designing new materials.

The reactions of isocyanates with nucleophiles, such as alcohols, typically follow second-order kinetics, being first-order with respect to the isocyanate and first-order with respect to the alcohol. acs.orgresearchgate.net The rate law for such a reaction can be expressed as:

Rate = k[R-NCO][R'-OH]

Where:

k is the second-order rate constant.

[R-NCO] is the concentration of the isocyanate (e.g., this compound).

[R'-OH] is the concentration of the alcohol.

Under conditions where the alcohol is present in a large excess, the reaction can be treated as a pseudo-first-order reaction, simplifying the kinetic analysis. acs.orgresearchgate.net The rate law becomes:

Rate = k' [R-NCO] where k' = k[R'-OH]

The derivation of these rate laws involves setting the rate expression, which describes the change in concentration over time, equal to the rate law, which predicts the rate based on reactant concentrations. youtube.comyoutube.com This differential equation is then integrated to yield the integrated rate law, which relates concentration to time. youtube.comyoutube.com For a second-order reaction, the integrated rate law is:

1/[A] = kt + 1/[A]₀

The rate of reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. This relationship can be quantified by the Hammett equation, which correlates reaction rates for series of meta- and para-substituted benzene (B151609) derivatives with substituent constants (σ). nasa.govacs.org

Table 1: Relative Reactivity of Substituted Phenyl Isocyanates This table illustrates the general principle of substituent effects on the uncatalyzed reaction with an alcohol at 25°C, based on data for other isocyanates. The reactivity of phenyl isocyanate is set to a baseline of 1.0. The value for this compound is an estimate based on the electron-donating nature of the alkyl group.

| Phenyl Isocyanate Substituent | Substituent Type | Hammett Constant (σ) (approx.) | Relative Rate (k/k₀) |

| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | +0.78 | >10 |

| 4-Chloro (-Cl) | Weak Electron-Withdrawing | +0.23 | ~3-4 |

| Unsubstituted (-H) | Reference | 0.00 | 1.0 |

| 4-Methyl (-CH₃) | Electron-Donating | -0.17 | <1 |

| 4-Octyl (-C₈H₁₇) | Electron-Donating | ~ -0.15 | <1 |

Elucidation of Reaction Intermediates and Transition States

The reactivity of the isocyanate group (-N=C=O) is governed by the highly electrophilic nature of its central carbon atom, which is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. semanticscholar.orgpatsnap.com Chemical reactions typically proceed via the nucleophilic attack of a compound containing an active hydrogen, such as an alcohol or amine, on this electrophilic carbon. aidic.itpatsnap.com

Reaction intermediates are transient chemical species formed during a reaction that are highly reactive and quickly convert to more stable molecules. allen.inasccollegekolhar.in In the reaction of an isocyanate with an alcohol to form a urethane, the mechanism is generally considered to be concerted. kuleuven.bevaia.com However, kinetic and theoretical studies suggest the active participation of multiple alcohol molecules in the transition state. kuleuven.be This proposed mechanism involves a cyclic transition state where one alcohol molecule acts as the nucleophile, while a second (or third) alcohol molecule assists in proton transfer, lowering the activation energy. kuleuven.be

For catalyzed reactions, the mechanism depends on the catalyst. In base-catalyzed trimerization, a stepwise anionic mechanism is often proposed, where the catalyst (a potent nucleophile) attacks an isocyanate molecule to form a reactive intermediate. utwente.nlrsc.org This intermediate then sequentially adds two more isocyanate molecules to form the stable isocyanurate ring. utwente.nl

The structure of the isocyanate molecule, specifically the groups attached to the NCO functional group, has a profound impact on its reactivity. patsnap.compoliuretanos.net

The presence of an aromatic ring makes the isocyanate group significantly more reactive than in aliphatic isocyanates. semanticscholar.orgaidic.it This is because the aromatic ring is electron-withdrawing relative to an alkyl chain, which increases the partial positive charge (electrophilicity) on the isocyanate carbon atom, making it more susceptible to nucleophilic attack. semanticscholar.org

Substituents on the aromatic ring further modulate this reactivity.

Electron-withdrawing groups (e.g., nitro, halogen) in the para or ortho positions increase the reactivity of the isocyanate by further delocalizing electron density away from the NCO group. aidic.it

Electron-donating groups (e.g., alkyl, alkoxy) decrease reactivity by pushing electron density toward the NCO group, slightly reducing the electrophilicity of the carbon atom. semanticscholar.orgaidic.it

The 4-octyl group in this compound is a long alkyl chain. As an alkyl group, it is electron-donating and therefore deactivates the isocyanate group relative to an unsubstituted phenyl isocyanate. semanticscholar.org The length of the alkyl chain can also have effects. While the electronic effect is primary for reactivity, long alkyl chains can influence properties through steric hindrance or by affecting the solubility and conformation of the molecule and any resulting polymers. poliuretanos.netnih.gov For instance, computational studies on isocyanurates have shown that long n-alkyl chains can lead to greater thermodynamic stability through attractive dispersion interactions between the substituents. nih.gov Steric hindrance from bulky substituents near the reaction site can also reduce reactivity by impeding the approach of the nucleophile or catalyst. kuleuven.bepoliuretanos.net

Polymer Chemistry and Advanced Materials Derived from 4 Octylphenyl Isocyanate

Utilization as a Monomer in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of isocyanates with polyols. wikipedia.org While di- or poly-functional isocyanates are required to build the primary polymer backbone, monofunctional isocyanates like 4-Octylphenyl isocyanate are used to control molecular weight and introduce specific functionalities.

The rate of polyurethane formation is heavily influenced by the structure of the isocyanate. The reactivity of the isocyanate group (-N=C=O) is determined by the electronic and steric nature of its substituent. scispace.com Aromatic isocyanates are generally more reactive than aliphatic ones because the aromatic ring withdraws electron density, making the isocyanate carbon more susceptible to nucleophilic attack by the hydroxyl groups of polyols. scispace.commdpi.com

Table 1: Comparative Analysis of Isocyanate Reactivity Based on Structure

| Isocyanate | Type | Key Structural Features | Expected Relative Reactivity |

| Toluene (B28343) Diisocyanate (TDI) | Aromatic Diisocyanate | Phenyl ring with two -NCO groups | Very High |

| Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Aromatic Diisocyanate | Two phenyl rings, two -NCO groups | High |

| This compound | Aromatic Monoisocyanate | Phenyl ring, one -NCO group, long alkyl chain | Moderate to High |

| Hexamethylene Diisocyanate (HDI) | Aliphatic Diisocyanate | Linear alkyl chain, two -NCO groups | Moderate |

| Isophorone (B1672270) Diisocyanate (IPDI) | Cycloaliphatic Diisocyanate | Cyclohexane ring, steric hindrance, two -NCO groups | Low |

This table provides an illustrative comparison of the expected reactivity based on general principles of isocyanate chemistry. scispace.commdpi.comresearchgate.net

The fundamental reaction in polyurethane chemistry is the formation of a carbamate (B1207046) (urethane) linkage from the reaction between an isocyanate group and a hydroxyl group. acs.org When this compound is introduced into a polyurethane formulation, it reacts with available hydroxyl groups on the polyol or chain extender, attaching the octylphenyl group to the polymer structure.

Isocyanate groups are also highly reactive toward water and amines. qucosa.de If water is present, either as a contaminant or as a deliberate blowing agent for foam production, the isocyanate reacts to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. l-i.co.ukosti.gov The newly formed amine can then react with another isocyanate group to form a urea (B33335) linkage. qucosa.de The incorporation of this compound will, therefore, lead to the formation of terminal urea groups, capping the polymer chain and introducing a hydrophobic end-group.

In thermosetting polyurethanes, a three-dimensional network is created by using polyols and isocyanates with functionalities greater than two. researchgate.netnumberanalytics.com The crosslinking density is a critical parameter that dictates the material's mechanical properties, such as rigidity, thermal stability, and solvent resistance. researchgate.net

As a monofunctional molecule, this compound acts as a chain terminator. It reacts with a growing polymer chain, preventing further propagation and network formation at that site. This provides a powerful tool for controlling the crosslink density. numberanalytics.com By varying the concentration of this compound in a formulation containing di- or poly-functional monomers, formulators can precisely tailor the network structure. Increasing its concentration leads to a lower crosslink density, resulting in softer, more flexible materials. mdpi.comiastate.edu

Table 2: Predicted Effect of this compound on Polyurethane Network Properties

| Property | Effect of Increasing this compound Concentration | Rationale |

| Crosslink Density | Decreases | Acts as a chain terminator, reducing the number of effective crosslinks. numberanalytics.com |

| Average Molecular Weight | Decreases | Limits the extent of polymerization by capping chain ends. |

| Gel Time | Increases | The overall reaction functionality is reduced, delaying the formation of an infinite network. |

| Hardness/Rigidity | Decreases | A lower crosslink density results in a softer, more flexible network. mdpi.com |

| Solvent Swelling | Increases | A less tightly crosslinked network can absorb more solvent. |

This table illustrates the expected trends based on established principles of polymer network formation.

Synthesis of Functional Polymeric Materials

The unique structural characteristics of this compound allow for its use in the synthesis of specialized polymeric materials with tailored properties for specific applications.

Polyurethane foams and elastomers are widely used materials whose properties depend on the balance between hard and soft segments and the degree of crosslinking. researchgate.netgoogle.com The hard segments, formed from isocyanates and chain extenders, provide strength, while the long, flexible polyol chains form the soft segments that impart elasticity. mdpi.com

The introduction of this compound into foam or elastomer formulations serves several purposes:

Property Modification : By reducing the crosslink density, it can be used to produce softer, more flexible foams or elastomers. iastate.edu

Hydrophobicity : The long octyl chain imparts hydrophobic (water-repellent) characteristics to the material, which can be advantageous for applications requiring low water absorption. vulcanchem.com

Cell Structure Control : In foams, surface-active properties can influence the nucleation and stability of gas bubbles during the blowing process, potentially affecting the final cell size and structure. osti.gov

Table 3: Potential Application of this compound in Foams and Elastomers

| Material | Property to Modify | Role of this compound | Expected Outcome |

| Flexible Foam | Softness / Flexibility | Reduces crosslink density | Increased compressibility and softer feel. iastate.edu |

| Rigid Foam | Brittleness | Acts as a plasticizer and network modifier | Reduced friability and improved impact resistance. |

| Elastomer | Hardness (Durometer) | Reduces hard segment content and crosslinking | Lower hardness and increased elongation. google.com |

| Any PU Material | Surface Energy | Introduces hydrophobic groups | Lower water absorption and modified surface tension. |

In the field of adhesives and coatings, performance is dictated by factors such as adhesion to the substrate, chemical resistance, flexibility, and surface appearance. acs.orgresearchgate.net Polyurethane-based systems are valued for their strong bonding capabilities and durability. l-i.co.uktechscience.com

This compound can be employed as a reactive additive in these formulations to:

Improve Substrate Wetting : The nonpolar octylphenyl group can lower the surface tension of the liquid formulation, improving its ability to wet and spread over low-energy or contaminated surfaces.

Enhance Adhesion : By modifying the polarity of the adhesive or coating, it can improve compatibility and bonding with non-polar substrates like plastics (e.g., polypropylene, polyethylene).

Control Rheology : Acting as a reactive diluent, it can reduce the initial viscosity of a system, improving processability, before becoming a permanent part of the polymer network upon curing. paint.org

Increase Hydrophobicity : In coatings, its incorporation leads to a more water-repellent surface, which can enhance resistance to moisture, weathering, and corrosion. researchgate.net

Surface Modification and Functionalization of Nanomaterials (e.g., Graphene Oxide)

The functionalization of nanomaterials is a critical step in harnessing their full potential in various applications. Graphene oxide (GO), a derivative of graphene, possesses a surface rich in oxygen-containing functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups. These groups provide reactive sites for chemical modification.

The isocyanate group of this compound can react with the hydroxyl groups on the surface of GO to form covalent urethane (B1682113) linkages. This process, known as surface functionalization, grafts the octylphenyl groups onto the GO sheets.

Key Research Findings:

While direct research on this compound with graphene oxide is limited in publicly available literature, studies on similar long-chain alkyl isocyanates and aromatic isocyanates provide a strong basis for its potential. The covalent functionalization of GO with isocyanates has been shown to:

Improve Dispersibility: The long, non-polar octyl chains can significantly enhance the dispersibility of GO in non-polar organic solvents and polymer matrices, overcoming a major challenge in the processing of graphene-based materials.

Enhance Interfacial Adhesion: In composite materials, the grafted octylphenyl groups can physically entangle with polymer chains, leading to stronger interfacial adhesion between the GO filler and the polymer matrix. This improved adhesion is crucial for effective load transfer and enhancement of mechanical properties.

Tailor Surface Properties: The introduction of the hydrophobic octylphenyl groups alters the surface energy of GO, transforming it from a hydrophilic to a more hydrophobic material. This can be advantageous in applications requiring controlled wetting or compatibility with hydrophobic polymers.

The functionalization process can be confirmed through various analytical techniques, as illustrated in the hypothetical data table below, based on typical results for similar systems.

| Analytical Technique | Observation for Unmodified GO | Expected Observation for this compound-Functionalized GO |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Broad peak corresponding to -OH stretching; peak for C=O in -COOH. | Appearance of new peaks corresponding to urethane C=O stretching and N-H bending; reduction in the intensity of the -OH peak. |

| X-ray Photoelectron Spectroscopy (XPS) | Predominantly C1s and O1s peaks. | Appearance of a new N1s peak, confirming the presence of nitrogen from the isocyanate group. |

| Thermogravimetric Analysis (TGA) | Significant weight loss at lower temperatures due to the decomposition of oxygen-containing groups. | Increased thermal stability, with a distinct weight loss step at a higher temperature corresponding to the decomposition of the grafted octylphenyl groups. |

| Contact Angle Measurement | Low water contact angle, indicating hydrophilicity. | High water contact angle, indicating a shift to a more hydrophobic surface. |

Preparation of Isocyanate Microcapsules for Controlled Reactivity

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties. In the context of isocyanates, microencapsulation serves to protect the highly reactive isocyanate group from the environment until its reaction is desired. This is particularly useful in applications like self-healing materials and controlled-release systems.

The preparation of microcapsules containing this compound would likely involve interfacial polymerization. In a typical process, an oil phase containing the this compound is emulsified in an aqueous phase. A multifunctional amine or polyol is then added to the aqueous phase. The reaction between the isocyanate and the amine/polyol occurs at the oil-water interface, forming a solid polymer shell that encapsulates the liquid this compound core.

Detailed Research Findings:

Research specifically detailing the microencapsulation of this compound is not widely available. However, extensive research on the encapsulation of other isocyanates, such as toluene diisocyanate (TDI) and isophorone diisocyanate (IPDI), provides a well-established framework.

Key Parameters in Microcapsule Synthesis:

| Parameter | Influence on Microcapsule Properties | Typical Range/Conditions |

| Core Material (this compound) | The active agent to be released. | Concentration in the oil phase will affect capsule size and core content. |

| Shell Material (e.g., Polyurea, Polyurethane) | Determines the mechanical strength, permeability, and rupture mechanism of the capsule. | Formed in-situ at the interface. |

| Emulsifier/Surfactant | Controls the size and stability of the emulsion, and thus the final microcapsule size. | Polyvinyl alcohol (PVA), gum arabic. |

| Agitation Speed | Higher speeds lead to smaller emulsion droplets and smaller microcapsules. | 200 - 1000 rpm. |

| Reaction Temperature and Time | Affects the rate of polymerization and the completeness of the shell formation. | 40 - 70 °C for several hours. |

The resulting microcapsules would contain a liquid core of this compound, which can be released upon a specific trigger, such as mechanical rupture (e.g., from a crack propagating through a material), heat, or a change in pH.

Advanced Composite Materials Incorporating this compound Derivatives

Advanced composite materials are formed by combining two or more materials with different properties to create a new material with enhanced characteristics. The derivatives of this compound, particularly the functionalized nanomaterials described in section 4.2.3, are promising candidates for reinforcing polymer matrices.

When this compound-functionalized graphene oxide (OPI-GO) is incorporated into a polymer matrix (e.g., epoxy, polyurethane, or polystyrene), the long octyl chains are expected to improve the compatibility and interaction between the filler and the matrix. This leads to a more uniform dispersion of the GO and stronger interfacial bonding.

Detailed Research Findings:

While specific data for composites containing this compound derivatives is scarce, the principles derived from studies using other functionalized graphenes can be applied. The improved interface and dispersion are expected to lead to significant enhancements in the material's properties.

Expected Improvements in Composite Properties:

| Property | Mechanism of Enhancement |

| Mechanical Strength (Tensile, Flexural) | Efficient load transfer from the polymer matrix to the high-strength GO filler due to strong interfacial adhesion. |

| Toughness | The flexible octyl chains and the presence of well-dispersed GO sheets can help to dissipate energy and prevent crack propagation. |

| Thermal Stability | The inherent thermal stability of graphene and the improved interaction with the polymer matrix can increase the overall decomposition temperature of the composite. |

| Barrier Properties | The well-dispersed, plate-like GO sheets create a tortuous path for the diffusion of gases and liquids, improving the barrier performance of the polymer. |

The development of advanced materials using this compound is a promising area of research. Its unique structure offers the potential to create polymers and composites with tailored properties for a wide range of applications, from advanced coatings to high-performance structural components. Further research into the synthesis and characterization of materials derived from this specific isocyanate is needed to fully realize its potential.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Isocyanate Systems

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of isocyanates, offering non-destructive and often real-time insights into their chemical nature. Techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for researchers and chemists.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying functional groups and monitoring the progress of reactions involving isocyanates. The isocyanate functional group (-N=C=O) has a strong and distinct absorption band in a region of the infrared spectrum that is relatively free from other common functional group absorptions.

The key diagnostic peak for the isocyanate group is its asymmetric stretching vibration, which appears in the spectral range of 2250–2285 cm⁻¹. This peak is typically sharp and intense due to the large change in dipole moment associated with the vibration. The intensity of this absorption band is directly proportional to the concentration of the isocyanate, a principle that is fundamental to reaction monitoring.

In the context of reaction monitoring, such as the formation of polyurethanes where isocyanates react with polyols, FTIR spectroscopy allows for real-time, in-situ analysis. By tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹, one can directly observe the consumption of the isocyanate reactant over time. This provides valuable data on reaction rates, extent of cure, and the identification of the reaction endpoint when the peak has completely disappeared. Modern FTIR spectrometers can be equipped with fiber-optic probes that can be inserted directly into a reaction vessel, enabling continuous monitoring of the reaction mixture without the need for sampling.

Table 1: Characteristic FTIR Absorption Bands for Isocyanate Reaction Monitoring

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, sharp peak; its disappearance indicates consumption of the isocyanate reactant. |

| Urethane (B1682113) (-NH-C=O) | N-H Bend | ~1518 | Appearance and increase in intensity indicate the formation of the urethane product. |

This interactive table summarizes the key FTIR peaks used to track the conversion of isocyanates to urethanes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including 4-octylphenyl isocyanate. Both ¹H NMR and ¹³C NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the octyl chain and the aromatic ring. The aliphatic protons of the octyl group would appear in the upfield region of the spectrum, with characteristic splitting patterns and integration values corresponding to the number of protons on each carbon. The aromatic protons would appear in the downfield region, with their chemical shifts and coupling patterns revealing the substitution pattern on the phenyl ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the isocyanate group (-N=C=O) is particularly noteworthy, typically appearing in the range of 120-130 ppm. The carbons of the aromatic ring and the aliphatic octyl chain would also have characteristic chemical shifts that aid in the complete structural assignment. While ¹³C NMR offers excellent resolution, ¹⁵N NMR can also be a useful tool for identifying various isocyanate derivatives, though it often requires isotopic enrichment or longer acquisition times.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic protons | 7.0 - 7.5 | Chemical shifts and splitting patterns depend on the relative positions on the phenyl ring. |

| ¹H | Aliphatic protons (octyl chain) | 0.8 - 2.7 | Protons closer to the aromatic ring will be further downfield. The terminal methyl group will be the most upfield. |

| ¹³C | Isocyanate carbon (-N=C=O) | 120 - 130 | A characteristic peak for the isocyanate functional group. |

| ¹³C | Aromatic carbons | 115 - 150 | The carbon attached to the isocyanate group will have a distinct chemical shift. |

This interactive table provides an overview of the expected chemical shift regions for the different nuclei in this compound, aiding in spectral interpretation.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, making it an essential tool for the identification and purity assessment of this compound. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful method for analyzing complex mixtures and quantifying trace components.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be observed, confirming the molecular weight of the compound. The high-resolution capabilities of modern mass spectrometers can provide the exact mass, which can be used to determine the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the original molecule. For purity assessment, MS can detect the presence of impurities, even at very low levels. By monitoring for ions corresponding to potential side products, starting materials, or degradation products, the purity of a sample can be accurately determined.

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of components in a mixture. For isocyanates, which can be highly reactive, chromatographic methods are often adapted to ensure the stability of the analyte during analysis.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a versatile and widely used method for the analysis of isocyanates. Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common strategy is to derivatize the isocyanate with a reagent to form a stable, UV-active, or fluorescent derivative prior to analysis. Reagents such as di-n-butylamine (DBA) are frequently used for this purpose.

The resulting urea (B33335) derivatives are then separated on a chromatographic column, typically a reversed-phase column, and detected using a variety of detectors. Ultraviolet (UV) detection is common if the derivative is UV-active. However, for enhanced selectivity and sensitivity, LC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the separation of the derivatized isocyanates from other components in the sample, followed by their highly specific detection and quantification by the mass spectrometer. LC-MS/MS methods can achieve very low detection limits, making them suitable for trace analysis.

Table 3: Comparison of LC Detection Methods for Isocyanate Analysis

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ultraviolet (UV) | Measures the absorbance of UV light by the analyte. | Simple, robust, and relatively inexpensive. | Requires a chromophore in the analyte or derivative; may lack selectivity in complex matrices. |

This interactive table compares the advantages and disadvantages of common detectors used in the liquid chromatography analysis of isocyanates.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While some isocyanates are sufficiently volatile to be analyzed directly by GC, many, including this compound, may have limited thermal stability or volatility. Therefore, similar to LC, derivatization is often employed to convert the isocyanates into more volatile and stable derivatives suitable for GC analysis.

The derivatized isocyanates are separated based on their boiling points and interactions with the stationary phase in the GC column. A flame ionization detector (FID) is a common detector for GC analysis of organic compounds. For more specific and sensitive detection, GC can be coupled with a mass spectrometer (GC-MS). GC-MS provides both chromatographic separation and mass spectral information, allowing for confident identification and quantification of the isocyanate derivatives. This technique is particularly useful for determining the purity of isocyanate monomers and for analyzing for the presence of volatile impurities.

In-situ Monitoring of Isocyanate Reactions

The real-time, or in-situ, monitoring of isocyanate reactions is crucial for understanding reaction kinetics, ensuring optimal process control, and achieving desired product properties. Among the various analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful and widely adopted method for this purpose. This is primarily due to the distinct and well-defined absorption band of the isocyanate functional group (-N=C=O).

The progress of polymerization reactions involving this compound can be effectively tracked by monitoring the change in the intensity of the characteristic isocyanate peak in the infrared spectrum. researchgate.netresearchgate.netazom.com This peak typically appears in the region of 2250–2270 cm⁻¹. azom.commdpi.com As the isocyanate reacts with a co-reactant, such as a polyol to form a polyurethane, the concentration of the -N=C=O group decreases. This directly corresponds to a decrease in the absorbance of its characteristic peak in the FTIR spectrum. researchgate.net

By continuously collecting FTIR spectra during the reaction, a kinetic profile can be generated. This is often achieved by normalizing the isocyanate peak area or height to an internal standard peak that remains unchanged throughout the reaction. researchgate.net The degree of conversion of the isocyanate can then be calculated as a function of time, providing valuable data on reaction rates, the influence of catalysts, and the effect of temperature. researchgate.net

Attenuated Total Reflectance (ATR) FTIR probes are particularly well-suited for in-situ monitoring as they can be directly immersed into the reaction vessel, providing real-time data without the need for sample extraction. researchgate.net This minimizes disruption to the reaction and allows for a more accurate representation of the reaction kinetics.

While less common for real-time monitoring of the primary reaction, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to provide detailed structural information about the resulting polymer, confirming the successful formation of urethane linkages and the absence of unreacted isocyanate. mdpi.com

Below is an interactive data table summarizing the key FTIR spectral data used for monitoring the reaction of this compound.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction | Significance |

| Isocyanate (-N=C=O) | ~2270 | Decrease in peak intensity | Monitors consumption of this compound |

| Urethane (-NH-C=O) | ~1700-1730 (C=O stretch), ~1530 (N-H bend) | Increase in peak intensity | Confirms formation of the polyurethane product |

| Internal Standard (e.g., C-H stretch) | ~2850-2960 | Constant peak intensity | Used for normalization of spectral data |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are indispensable for characterizing the properties of polymers derived from this compound. These methods provide critical information about the thermal stability, decomposition behavior, and phase transitions of the material, which are essential for determining its suitability for various applications. The two most commonly employed techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polyurethanes synthesized using this compound, TGA is used to determine their thermal stability and decomposition profile. mdpi.com The resulting TGA curve provides data on the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass at high temperatures. mdpi.comresearchgate.net This information is vital for understanding the material's upper service temperature and its degradation mechanism. The decomposition of polyurethanes often occurs in multiple steps, corresponding to the degradation of the hard and soft segments of the polymer chain. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is a powerful tool for investigating the thermal transitions of polymers. mdpi.com For polyurethanes containing this compound, DSC can be used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The Tg is a critical parameter as it defines the lower operating temperature of the material. DSC can also be used to identify melting temperatures (Tm) and crystallization temperatures (Tc) in semi-crystalline polymers.

The data obtained from TGA and DSC analyses are crucial for quality control, material selection, and predicting the long-term performance of polymers based on this compound.

Below is an interactive data table summarizing typical thermal analysis data for a polyurethane derived from this compound.

| Analytical Technique | Parameter Measured | Typical Value Range (°C) | Significance |

| TGA | Onset of Decomposition (Tonset) | 200 - 300 | Indicates the initiation of thermal degradation |

| TGA | Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 | Represents the point of most rapid weight loss |

| DSC | Glass Transition Temperature (Tg) | Varies with co-monomer | Defines the transition from a glassy to a rubbery state |

| DSC | Melting Temperature (Tm) | Dependent on crystallinity | Indicates the melting point of crystalline domains, if present |

Theoretical and Computational Chemistry Studies of 4 Octylphenyl Isocyanate

Quantum Chemical Investigations of Isocyanate Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic characteristics of the isocyanate group (-N=C=O) and how it is influenced by the rest of the molecular structure. The isocyanate group's reactivity is largely dictated by the electrophilicity of the central carbon atom, which is positioned between two highly electronegative atoms, nitrogen and oxygen. nih.gov This arrangement makes the carbon atom susceptible to nucleophilic attack. rsc.org

In an aromatic isocyanate like 4-octylphenyl isocyanate, the phenyl ring is conjugated with the isocyanate group. This conjugation, along with the electronic nature of substituents on the ring, plays a crucial role in modulating the reactivity of the -N=C=O group. The long octyl chain at the para position of the phenyl ring is an electron-donating group through an inductive effect. This effect increases the electron density on the aromatic ring, which in turn can influence the electronic properties of the isocyanate moiety. rsc.org

Computational studies on similar molecules, such as phenyl isocyanate and p-tolyl-isocyanate, have been used to analyze the electronic structure. illinoisstate.edunih.gov For instance, upon one-electron reduction, phenyl isocyanate can form an anion radical, and its stability and subsequent reactions are influenced by the solvent environment. illinoisstate.edu For this compound, the electron-donating octyl group would be expected to slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially affecting its reaction rates with nucleophiles.

Quantum chemical calculations can determine key electronic parameters that correlate with reactivity. These parameters are often derived from frontier molecular orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Key Electronic Parameters from Quantum Chemical Calculations

| Parameter | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. For 4-nitrophenylisocyanate, the calculated HOMO-LUMO gap is 4.516 eV. nanobioletters.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. nanobioletters.com |

For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms of the isocyanate group and a region of positive potential on the central carbon atom, confirming its electrophilic nature.

Density Functional Theory (DFT) for Reaction Pathway and Energy Barrier Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including determining transition states and calculating activation energy barriers. tue.nlresearchgate.net These calculations are crucial for understanding the kinetics and thermodynamics of reactions involving isocyanates.

DFT studies have been extensively applied to model key reactions of isocyanates, such as their reaction with alcohols to form urethanes, which is the fundamental reaction in polyurethane synthesis. mdpi.comresearchgate.net These studies have elucidated that the reaction can proceed through different mechanisms, including a catalyst-free pathway and various catalyzed pathways. mdpi.com For the reaction of phenyl isocyanate with methanol, the catalyst-free pathway has a significant energy barrier. mdpi.com The presence of catalysts, such as amines, dramatically lowers this barrier. mdpi.com

Similarly, DFT can be used to study the reaction of this compound with hydroxyl-containing compounds. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products to map out the potential energy surface of the reaction. The long octyl chain would be included in the calculation, and its steric and electronic effects on the reaction barrier could be quantified.

Another important reaction of isocyanates is cyclotrimerization, which leads to the formation of highly stable isocyanurate rings. rsc.org Computational studies have investigated the thermodynamics of this reaction for various alkyl isocyanates. rsc.orgnih.gov These studies show that the cyclotrimerization process is highly exothermic. rsc.org For n-alkyl-substituted isocyanates, the exothermicity increases with the length of the alkyl chain, which is attributed to stabilizing dispersion interactions between the substituents. rsc.org This suggests that the cyclotrimerization of this compound would also be a thermodynamically favorable process.

Table 2: Representative Calculated Energy Barriers for Isocyanate Reactions (Data for Analogous Compounds)

| Reaction | Reactants | Method | Calculated Activation Energy (kJ/mol) | Reference |

| Urethane (B1682113) Formation (catalyst-free) | Phenyl isocyanate + Methanol | G3MP2BHandHLYP | 120.18 | mdpi.com |

| Urethane Formation (catalyzed) | Phenyl isocyanate + Methanol + Amine Catalyst | G3MP2BHandHLYP | Significantly reduced (>100 kJ/mol reduction) | mdpi.com |

| Reaction with OH radical (ring addition) | p-tolyl-NCO + OH | CCSD(T)//M06-2X | Varies by position | acs.orgresearchgate.net |

| Cyclotrimerization | Methyl Isocyanate | CCSD(T) | Highly exothermic, low barrier in catalyzed reactions | rsc.orgnih.gov |

These data illustrate the utility of DFT in quantifying the energetics of isocyanate reactions, providing insights that can guide experimental work.

Molecular Dynamics Simulations of Isocyanate-Containing Systems

While quantum chemical methods are excellent for studying individual molecules and their immediate reaction environments, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. mdpi.comtaylorfrancis.com MD simulations are particularly useful for studying polymers and materials containing isocyanate-derived structures, such as polyurethanes. mdpi.com

In an MD simulation, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. mdpi.com Accurate force fields are crucial for reliable simulations. mdpi.com For isocyanate-containing systems, specialized force fields have been developed to accurately model the properties of the isocyanate group and the resulting urethane linkages. mdpi.com

MD simulations can be used to predict various properties of materials derived from this compound, such as:

Polymer Morphology: How polymer chains pack and organize in the solid or melt state. The long octyl chains would likely influence the morphology of a polyurethane, potentially leading to microphase separation and unique material properties.

Mechanical Properties: Stress-strain behavior, elastic modulus, and other mechanical characteristics of a polymer can be estimated from MD simulations. rsc.org

Glass Transition Temperature: Simulations can predict the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com

Interfacial Properties: In composite materials, MD can be used to study the interactions between a polyurethane matrix and filler particles. taylorfrancis.com

Coarse-grained (CG) MD is a variation of the technique where groups of atoms are represented as single "beads". mdpi.com This approach allows for the simulation of larger systems and longer timescales, which is often necessary for studying polymer dynamics. mdpi.comtue.nl Dissipative Particle Dynamics (DPD) is one such coarse-grained method that has been applied to isocyanate-containing systems. mdpi.com

Predictive Modeling for Novel Isocyanate Derivatives and Polymer Architectures

Computational chemistry is increasingly used not only to understand existing molecules but also to predict the properties of new, yet-to-be-synthesized compounds. This predictive modeling can accelerate the discovery of new materials with desired properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. scirp.orgscirp.orgnih.gov These models are built using a set of known compounds and their measured properties. Once a reliable model is developed, it can be used to predict the properties of new candidate molecules.

For isocyanate derivatives, QSAR could be used to design molecules with specific reactivity or biological effects. scielo.br For example, a QSAR model could be developed to predict the inhibitory activity of a series of isocyanate-based compounds against a particular enzyme. scirp.org The model would use various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to build a mathematical relationship with the inhibitory activity. This relationship could then be used to design new derivatives of this compound with potentially enhanced activity.

Machine learning (ML) techniques are also becoming increasingly important in materials science for predictive modeling. researchgate.net ML models can be trained on data from experiments or from high-throughput computational screenings to predict the properties of new materials. mdpi.com For instance, an ML model could be trained to predict the glass transition temperature or the mechanical strength of a polyurethane based on the chemical structures of its constituent diisocyanate and polyol monomers. mdpi.com Such a model could be used to rapidly screen a large number of potential polymer architectures derived from this compound and other monomers to identify promising candidates for specific applications.

These predictive modeling approaches, combined with the fundamental insights from quantum chemistry and molecular dynamics, provide a powerful computational framework for the rational design of novel isocyanate derivatives and polymer architectures with tailored properties.

Q & A

How can researchers design experiments to quantify 4-octylphenyl isocyanate in reaction mixtures while avoiding thermal degradation?

Basic:

Use indirect gas chromatography (GC) methods by derivatizing this compound with a reagent like n-dibutylamine (n-DBA). This stabilizes the isocyanate for analysis and avoids thermal decomposition during GC runs .

Advanced:

Optimize derivatization conditions (e.g., reaction time, stoichiometry) to ensure complete conversion. Validate the method using high-performance liquid chromatography (HPLC) with UV detection for cross-verification, as HPLC avoids high temperatures that degrade isocyanates .

What methodologies are recommended to resolve contradictions in reported reaction kinetics of this compound with alcohols?

Basic:

Use microreactor systems to control reaction parameters (e.g., temperature, mixing efficiency) precisely. This minimizes experimental variability and allows reproducible kinetic measurements .

Advanced:

Conduct sensitivity analysis on competing reaction pathways (e.g., urethane formation vs. side reactions) using computational tools like CHEMKIN. Pair this with experimental data from time-resolved FTIR spectroscopy to monitor intermediate species .

How should researchers handle discrepancies between predicted and observed stability profiles of this compound under storage?

Basic:

Store the compound at 0–6°C in airtight, moisture-free containers to prevent hydrolysis. Regularly validate stability via Karl Fischer titration to detect trace moisture ingress .

Advanced:

Perform accelerated stability studies under varying humidity and temperature conditions. Use thermogravimetric analysis (TGA) to identify decomposition thresholds and model shelf-life using the Arrhenius equation .

What experimental strategies can distinguish between primary and secondary reaction pathways in this compound polymerization?

Basic:

Use blocker agents (e.g., alcohols or amines) to selectively inhibit primary pathways. Monitor residual isocyanate content via titration (e.g., dibutylamine back-titration) to quantify pathway dominance .

Advanced:

Apply isotopic labeling (e.g., deuterated reagents) in combination with NMR spectroscopy to trace reaction intermediates. Couple this with mass spectrometry to identify branching points in polymer chains .

How can researchers address conflicting ecotoxicity data for this compound in environmental studies?

Basic:

Follow OECD guidelines for standardized ecotoxicity testing (e.g., Daphnia magna assays). Use log Pow values to predict bioaccumulation potential and prioritize testing on high-risk species .

Advanced:

Employ QSAR (Quantitative Structure-Activity Relationship) modeling to predict toxicity endpoints. Validate models with microcosm studies simulating real-world exposure scenarios .

What analytical approaches ensure reproducibility in measuring this compound’s physical properties (e.g., melting point)?

Basic:

Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to detect melting transitions accurately. Calibrate instruments using reference standards like indium .

Advanced:

Apply synchrotron X-ray diffraction to resolve polymorphic forms that may affect reported melting points. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity-induced phase changes .

How can researchers mitigate risks when scaling up this compound synthesis from lab to pilot plant?

Basic:

Implement inherent safety design principles , such as using non-flammable solvents (e.g., THF) and continuous-flow reactors to minimize hazardous intermediate accumulation .

Advanced:

Conduct reaction calorimetry to map thermal profiles and identify exothermic peaks. Use computational fluid dynamics (CFD) to model heat and mass transfer during scale-up .

What protocols validate the purity of this compound batches when regulatory-grade standards are unavailable?

Basic:

Use GC-MS with internal standards (e.g., deuterated analogs) to quantify impurities. Cross-validate with HPLC-UV at multiple wavelengths to detect non-volatile contaminants .

Advanced:

Develop certified reference materials (CRMs) via collaborative interlaboratory studies. Apply 2D NMR (e.g., HSQC, HMBC) to structurally characterize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.